molecular formula C18H21FN2O3S B6476266 4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine CAS No. 2640980-18-1

4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine

Cat. No.: B6476266
CAS No.: 2640980-18-1
M. Wt: 364.4 g/mol
InChI Key: LMETWORISVXXAK-UHFFFAOYSA-N
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Description

4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a synthetic organic compound characterized by its unique chemical structure, which includes a piperidine ring, a fluorobenzenesulfonyl group, and a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is functionalized with a fluorobenzenesulfonyl group through a sulfonylation reaction. This intermediate is then coupled with a methoxypyridine derivative using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine involves its interaction with specific molecular targets. The fluorobenzenesulfonyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, while the methoxypyridine moiety may influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine
  • 4-{[1-(2-bromobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine
  • 4-{[1-(2-methylbenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine

Uniqueness

4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine is unique due to the presence of the fluorine atom in the benzenesulfonyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents .

Properties

IUPAC Name

4-[[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3S/c1-14-12-20-9-6-17(14)24-13-15-7-10-21(11-8-15)25(22,23)18-5-3-2-4-16(18)19/h2-6,9,12,15H,7-8,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMETWORISVXXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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